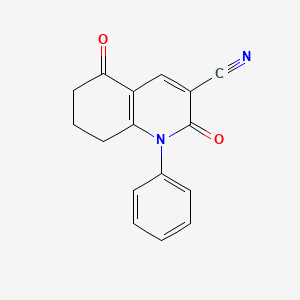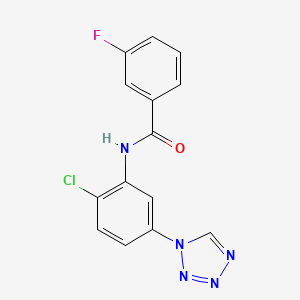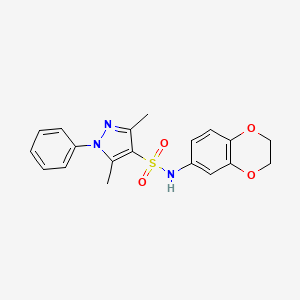![molecular formula C23H20N2O2 B11268604 2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide](/img/structure/B11268604.png)
2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1,1’-BIPHENYL]-4-YL}-N-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE is a complex organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group and an indole moiety, which are connected through an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-N-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the biphenyl and indole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of continuous flow reactors and high-throughput screening can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-N-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
2-{[1,1’-BIPHENYL]-4-YL}-N-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: The compound can be used in the development of advanced materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-N-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets. The biphenyl and indole moieties can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other cellular components, leading to changes in cellular function and behavior .
類似化合物との比較
Similar Compounds
2-{[1,1’-BIPHENYL]-4-YL}-N-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE: Similar structure but with a different position of the indole moiety.
2-{[1,1’-BIPHENYL]-4-YL}-N-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-6-YL)ACETAMIDE: Another positional isomer with the indole moiety at a different position.
Uniqueness
The uniqueness of 2-{[1,1’-BIPHENYL]-4-YL}-N-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE lies in its specific structural arrangement, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C23H20N2O2 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
N-(1-methyl-2-oxo-3H-indol-5-yl)-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C23H20N2O2/c1-25-21-12-11-20(14-19(21)15-23(25)27)24-22(26)13-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-12,14H,13,15H2,1H3,(H,24,26) |
InChIキー |
GXRMFSGGDPQUKM-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11268531.png)
![N-benzyl-6-(4-ethoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11268538.png)
![4-[(4-Ethenylbenzyl)sulfanyl]-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11268548.png)
![1-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B11268552.png)

![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B11268556.png)
![N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11268557.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11268560.png)
![4-[4-(2,5-Difluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11268563.png)


![methyl 4-[({3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]benzoate](/img/structure/B11268590.png)

![3-(1,3-benzodioxol-5-yl)-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11268602.png)
